molecular formula C19H19ClN2O2S B2997657 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851801-58-6

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2997657
CAS No.: 851801-58-6
M. Wt: 374.88
InChI Key: CKZPGYNDOZIKNJ-UHFFFAOYSA-N
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Description

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a sulfanyl group, and an ethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The reaction begins with the chlorination of benzyl chloride to form 4-chlorobenzyl chloride.

    Sulfanyl Group Introduction: The 4-chlorobenzyl chloride is then reacted with thiourea to introduce the sulfanyl group, forming 4-chlorobenzylthiourea.

    Cyclization: The 4-chlorobenzylthiourea undergoes cyclization with ethoxybenzoyl chloride in the presence of a base such as sodium hydroxide to form the desired imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethoxybenzoyl moiety can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    3-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole: Similar in structure but contains a triazole ring instead of an imidazole ring.

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Contains a thiadiazole ring and a thiol group.

Uniqueness

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole is unique due to its combination of functional groups and the presence of the ethoxybenzoyl moiety, which imparts distinct chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S/c1-2-24-17-6-4-3-5-16(17)18(23)22-12-11-21-19(22)25-13-14-7-9-15(20)10-8-14/h3-10H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZPGYNDOZIKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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